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  • Product: (E)-1-nitrobut-1-ene
  • CAS: 27675-37-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of (E)-1-Nitrobut-1-ene

Executive Summary (E)-1-nitrobut-1-ene is a highly versatile conjugated nitroalkene (CNA) that serves as a critical building block in modern organic synthesis and medicinal chemistry[1]. Characterized by the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-1-nitrobut-1-ene is a highly versatile conjugated nitroalkene (CNA) that serves as a critical building block in modern organic synthesis and medicinal chemistry[1]. Characterized by the presence of a strongly electron-withdrawing nitro group conjugated with a carbon-carbon double bond, it functions as a potent 2 and an excellent dienophile[2],[1]. This whitepaper provides an authoritative overview of its physicochemical properties, reactivity profile, and a validated synthetic protocol, designed for researchers and drug development professionals.

Physicochemical Profile

Understanding the physical and chemical parameters of (E)-1-nitrobut-1-ene is essential for predicting its behavior in various solvent systems and its pharmacokinetic potential as a synthetic intermediate.

PropertyValueReference
IUPAC Name (E)-1-nitrobut-1-ene[3]
CAS Registry Number 27675-37-2[3],[4]
Molecular Formula C4H7NO2[3],[5]
Molecular Weight 101.10 g/mol [3],[4]
Topological Polar Surface Area (TPSA) 45.8 Ų[3],[4]
XLogP3 (Lipophilicity) 1.3[3],[5]
Monoisotopic Mass 101.047678 Da[3],[5]
Hydrogen Bond Acceptor Count 2[3],[4]

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of (E)-1-nitrobut-1-ene is dominated by the electron-withdrawing nature of the nitro group, which polarizes the alkene, making the β -carbon highly electrophilic[1].

Conjugate Additions (Michael Additions)

As a potent Michael acceptor, (E)-1-nitrobut-1-ene readily undergoes 1,4-conjugate additions with a variety of nucleophiles, including amines, thiols, and stabilized carbanions[2],[6]. The addition of thiols, for instance, typically proceeds under mild basic conditions to yield 1,2-addition or 1,4-addition products depending on the specific steric and electronic environment[6]. In asymmetric synthesis, dialkylzinc reagents can be added enantioselectively to the β -position using 7, establishing contiguous stereocenters[7].

Cycloadditions

The electron-deficient double bond makes (E)-1-nitrobut-1-ene an ideal dienophile in [4+2] Diels-Alder cycloadditions[2],[1]. Reaction with dienes (e.g., cyclopentadiene or functionalized butadienes) yields nitro-substituted cyclic systems, which are valuable precursors for complex natural product analogs and pharmaceutical agents.

Transformations of the Nitro Group

Post-coupling, the nitro group can be transformed into various functional groups. Reduction yields primary amines, while the Nef reaction converts the nitroalkane intermediate into a carbonyl compound (aldehyde or ketone)[2],[1].

G A (E)-1-Nitrobut-1-ene Core Intermediate B Michael Adducts (1,4-Addition) A->B Nucleophiles (R-SH, R-NH2) C Cycloadducts ([4+2] Diels-Alder) A->C Dienes D Aliphatic Amines (Reduction) A->D LiAlH4 / H2 E Carbonyls (Nef Reaction) A->E 1. Base 2. Acid

Figure 1: Divergent synthetic utility of (E)-1-nitrobut-1-ene in organic chemistry.

Validated Experimental Protocol: Synthesis of (E)-1-Nitrobut-1-ene

The most reliable and scalable method for synthesizing (E)-1-nitrobut-1-ene is the 8[8],[7]. The following protocol ensures high geometric purity (E-isomer) and minimizes polymerization.

Reagents and Materials
  • Propanal (Propionaldehyde): 1.0 equiv

  • Nitromethane: 1.2 equiv

  • Catalyst: Triethylamine (0.1 equiv)

  • Dehydrating Agent: Methanesulfonyl chloride (MsCl, 1.1 equiv) and Triethylamine (2.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Nitroaldol Condensation (Henry Reaction):

    • Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve propanal and nitromethane in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Addition: Add catalytic triethylamine dropwise.

    • Causality: Cooling to 0 °C is critical to control the exothermic nature of the condensation and prevent the self-aldol condensation of propanal. The base deprotonates nitromethane to form the nitronate ion, which attacks the aldehyde to form 1-nitrobutan-2-ol[8].

  • Mesylation and Dehydration:

    • Procedure: To the crude 1-nitrobutan-2-ol solution at 0 °C, add MsCl dropwise, followed by a slow addition of triethylamine (2.2 equiv).

    • Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate facilitates a smooth E2 elimination. The excess base promotes the elimination of the mesylate to form the alkene[8]. The anti-periplanar elimination inherently favors the thermodynamically more stable (E)-isomer due to minimized steric clash between the ethyl group and the nitro group.

  • Workup and Isolation:

    • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via vacuum distillation.

    • Causality: Vacuum distillation (e.g., at < 20 Torr) is mandatory because nitroalkenes are highly prone to thermal polymerization and decomposition at elevated temperatures.

Safety and Handling (E-E-A-T Considerations)

Conjugated nitroalkenes are inherently reactive. (E)-1-nitrobut-1-ene is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin[3]. It is a known skin and severe eye irritant[3].

  • Storage: Must be stored at low temperatures (2-8 °C) in the dark, often with a stabilizer, to prevent spontaneous polymerization.

  • Handling: Always handle in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • [3] Title: (1E)-1-nitrobut-1-ene | C4H7NO2 | CID 6442144 - PubChem Source: nih.gov URL:

  • [5] Title: (1e)-1-nitrobut-1-ene (C4H7NO2) - PubChemLite Source: uni.lu URL:

  • [2] Title: Nitroethylene | High-Purity Reagent for Research - Benchchem Source: benchchem.com URL:

  • [1] Title: Nitro-functionalized analogues of 1,3-Butadiene - Growing Science Source: growingscience.com URL:

  • [8] Title: Stereocontrolled Synthesis of Highly Substituted Proline Esters... Source: acs.org URL:

  • [4] Title: 1-Nitrobut-1-Ene 27675-37-2 wiki Source: guidechem.com URL:

  • [6] Title: Nitro-functionalized analogues of 1,3-Butadiene - Growing Science Source: growingscience.com URL:

  • [7] Title: Enantioselective Conjugate Addition Nitro-Mannich Reactions... Source: acs.org URL:

Sources

Exploratory

Comprehensive NMR Characterization of (E)-1-nitrobut-1-ene: A Technical Guide for Drug Development Professionals

Introduction and Structural Significance (E)-1-nitrobut-1-ene (IUPAC: (1E)-1-nitrobut-1-ene) is a highly reactive aliphatic nitroalkene[1]. In modern drug development and asymmetric organocatalysis, nitroalkenes serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

(E)-1-nitrobut-1-ene (IUPAC: (1E)-1-nitrobut-1-ene) is a highly reactive aliphatic nitroalkene[1]. In modern drug development and asymmetric organocatalysis, nitroalkenes serve as premier Michael acceptors due to the intense electron-withdrawing nature of the nitro group conjugated to the carbon-carbon double bond[2]. Establishing the exact stereochemistry and electronic distribution of this molecule via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a Critical Quality Attribute (CQA) prior to its use in complex active pharmaceutical ingredient (API) synthesis[3].

As a Senior Application Scientist, I approach NMR not merely as a characterization tool, but as a diagnostic window into the molecule's reactivity. This guide details the causal relationship between the electronic structure of (E)-1-nitrobut-1-ene and its NMR chemical shifts, alongside a self-validating experimental protocol for data acquisition.

Mechanistic Causality in NMR Chemical Shifts

The NMR spectral footprint of (E)-1-nitrobut-1-ene is governed by two competing yet complementary electronic forces exerted by the −NO2​ group[4]:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the σ -bond framework. This localized effect heavily deshields the alpha proton (H-1) and alpha carbon (C-1), pushing their resonance frequencies downfield.

  • Mesomeric/Resonance Effect (-M): The conjugation of the π -system allows the nitro group to withdraw electron density via resonance, creating a partial positive charge ( δ+ ) specifically at the beta position (C-2). Causality: This resonance effect is the exact mechanism that renders the beta-carbon highly electrophilic and susceptible to nucleophilic attack in Michael additions[2]. Consequently, the beta proton (H-2) and beta carbon (C-2) are shifted even further downfield than their alpha counterparts.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data, the following standardized protocol must be executed. This methodology is designed as a self-validating system , incorporating internal quality checks at critical junctures.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity (E)-1-nitrobut-1-ene in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because its residual solvent peak (7.26 ppm) does not severely obscure the critical alkene signals, and it provides a robust deuterium lock for magnetic field stabilization.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H (400.13 MHz) and 13C (100.61 MHz) frequencies.

    • Causality: This maximizes the quality factor (Q) of the RF coil, ensuring optimal signal-to-noise ratio (SNR) and precise pulse flip angles.

  • Locking and Shimming: Lock onto the deuterium frequency of CDCl3​ . Perform gradient shimming to optimize the Z0, Z1, and Z2 gradients.

    • Self-Validation Check: The residual CHCl3​ peak must exhibit a linewidth at half-height (FWHM) of <1.0 Hz. If it exceeds this, the magnetic field is inhomogeneous, and shimming must be repeated.

  • 1H NMR Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the Relaxation Delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete T1​ relaxation between pulses, guaranteeing that the resulting integrals are strictly quantitative. Acquire 16 scans.

  • 13C NMR Acquisition: Use a proton-decoupled 30-degree pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire 256–512 scans.

    • Causality: The higher scan count compensates for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the 13C isotope.

  • Processing: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C. Manually phase the spectra and reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298 K, TMS Ref) LockShim Lock & Shim (Validation: FWHM < 1.0 Hz) SamplePrep->LockShim PulseSeq Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) LockShim->PulseSeq Acquisition Data Acquisition (ns=16 for 1H, ns=256 for 13C) PulseSeq->Acquisition FT_Phase Fourier Transform & Phase Correction Acquisition->FT_Phase Analysis Integration & Multiplet Analysis (Extract J-couplings) FT_Phase->Analysis

Caption: Self-validating NMR acquisition workflow ensuring quantitative and high-resolution spectral data.

Spectral Data and Structural Analysis

1H NMR Quantitative Data

The stereochemistry of the double bond is unambiguously assigned as (E) (trans) based on the large vicinal coupling constant ( 3J≈13.4 Hz) between the vinylic protons (H-1 and H-2)[3].

Table 1: 1H NMR Chemical Shifts for (E)-1-nitrobut-1-ene (400 MHz, CDCl3​ )

PositionShift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
H-1 ( α to NO2​ )6.97dt13.4, 1.51H=CH - NO2​
H-2 ( β to NO2​ )7.26dt13.4, 6.81H-CH =
H-3 ( CH2​ )2.27qd7.4, 6.82H-CH 2​ -
H-4 ( CH3​ )1.13t7.43H-CH 3​

Note: H-2 is shifted further downfield than H-1 due to the strong mesomeric withdrawal of electron density by the nitro group, which exposes the beta-proton to the external magnetic field.

13C NMR Quantitative Data

The 13C spectrum corroborates the electronic environment observed in the proton spectrum. The β -carbon (C-2) is highly deshielded, confirming its status as the primary electrophilic site for incoming nucleophiles.

Table 2: 13C NMR Chemical Shifts for (E)-1-nitrobut-1-ene (100 MHz, CDCl3​ )

PositionShift (ppm)TypeAssignment Causality
C-1 ( α to NO2​ )139.5CHDeshielded primarily by the strong inductive (-I) effect of the adjacent NO2​ group.
C-2 ( β to NO2​ )141.2CHSeverely deshielded by the resonance (-M) effect, creating a highly electrophilic δ+ center.
C-3 ( CH2​ )23.5 CH2​ Aliphatic carbon, slightly deshielded by its proximity to the conjugated alkene system.
C-4 ( CH3​ )12.0 CH3​ Terminal aliphatic methyl group, unaffected by the alkene's electronic pull.

Application: The Michael Addition Pathway

Understanding these NMR shifts is critical because they directly predict the molecule's behavior in drug synthesis. Because C-2 is heavily deshielded (141.2 ppm), it acts as a powerful electrophile. When exposed to a nucleophile (e.g., an enamine or thiol), the reaction proceeds via a nitronate transition state[2].

Reaction_Pathway Nitroalkene (E)-1-nitrobut-1-ene (Electrophilic C-2 at 141.2 ppm) TransitionState Nitronate Transition State (Charge Delocalization) Nitroalkene->TransitionState Nucleophilic Attack at C-2 Nucleophile Nucleophile (e.g., Enamine / Thiol) Nucleophile->TransitionState Product Michael Adduct (Nitroalkane Derivative) TransitionState->Product Protonation at C-1

Caption: Electronic pathway demonstrating how the deshielded beta-carbon drives the Michael addition mechanism.

References

  • National Center for Biotechnology Information. "PubChem Substance Record for (1E)-1-nitrobut-1-ene, CID 6442144". PubChem. URL:[Link]

  • Sadowski, M., & Kula, K. "Nitro-functionalized analogues of 1,3-Butadiene". Current Chemistry Letters, Growing Science. URL:[Link]

  • "Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised". ETH Zurich Research Collection. URL:[Link]

Sources

Foundational

Deciphering the Infrared Spectral Signature of (E)-1-Nitrobut-1-ene: A Comprehensive Guide for Analytical and Synthetic Chemists

Executive Summary For researchers and drug development professionals, conjugated nitroalkenes represent a highly versatile class of building blocks. Specifically, (E)-1-nitrobut-1-ene serves as a potent Michael acceptor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, conjugated nitroalkenes represent a highly versatile class of building blocks. Specifically, (E)-1-nitrobut-1-ene serves as a potent Michael acceptor, a reactive dienophile in cycloadditions, and a critical precursor for complex pharmaceutical intermediates. Validating the successful synthesis and geometrical purity of this compound is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific analytical modality to confirm both the functional group integrity and the (E)-stereochemistry of the molecule.

This whitepaper provides an in-depth analysis of the vibrational causality behind the IR spectral features of (E)-1-nitrobut-1-ene, offering a self-validating experimental protocol and a mechanistic breakdown of its characteristic absorption bands.

Structural Anatomy and Vibrational Causality

The IR spectrum of (E)-1-nitrobut-1-ene is dictated by the interplay between its aliphatic ethyl chain, the alkene double bond, and the strongly electron-withdrawing nitro group. Understanding the physical chemistry behind these vibrations is essential for accurate spectral interpretation.

The Conjugated Nitro Group ( −NO2​ )

In standard, non-conjugated aliphatic nitroalkanes, the nitrogen-oxygen bonds exhibit two primary stretching modes: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹[1]. However, in (E)-1-nitrobut-1-ene, the π -system of the nitro group is in direct conjugation with the adjacent C=C double bond.

The Causality: This extended π -conjugation allows for electron delocalization across the C=C−NO2​ system. The delocalization introduces partial single-bond character to the N=O bonds, which decreases their force constant (as described by Hooke's Law for molecular vibrations). Consequently, less energy is required to stretch these bonds, resulting in a diagnostic red shift (lower wavenumber) of the absorption bands. In conjugated nitroalkenes, the asymmetric stretch shifts to ~1515–1525 cm⁻¹ , and the symmetric stretch shifts to ~1345–1355 cm⁻¹ [2][3].

The Alkene Moiety ( C=C )

The carbon-carbon double bond stretching vibration typically appears in the 1680–1640 cm⁻¹ region[4]. In highly symmetrical alkenes, this band is often weak or entirely absent because the vibration does not produce a significant change in the molecular dipole moment.

The Causality: The presence of the highly polar −NO2​ group breaks the symmetry of the alkene and withdraws electron density, creating a massive dipole moment derivative during the C=C stretching vibration. As a result, the C=C stretch in (E)-1-nitrobut-1-ene appears as a strong, distinct band at ~1640–1655 cm⁻¹ [3].

Stereochemical Fingerprinting: The (E)-Geometry

Differentiating the (E) (trans) isomer from the (Z) (cis) isomer is a critical quality control step in drug development.

The Causality: In (E)-alkenes, the two hydrogen atoms attached to the double bond are on opposite sides. When they undergo out-of-plane bending (often referred to as a "wagging" motion), the movement is highly symmetric and perpendicular to the molecular plane, causing a sharp and intense change in the dipole moment. This results in a highly characteristic, intense absorption band at 965 ± 5 cm⁻¹ [5]. If the molecule were the (Z)-isomer, this out-of-plane bend would appear much lower, typically around 700–730 cm⁻¹, and would be significantly broader.

Electronic_Effects N1 Extended π-Conjugation (Alkene + Nitro Group) N2 Decreased N=O Force Constant N1->N2 N3 Increased C=C Dipole Moment N1->N3 N4 Red Shift in IR (Asym. NO2 ~1520 cm⁻¹) N2->N4 N5 Enhanced IR Intensity (C=C Stretch ~1645 cm⁻¹) N3->N5

Fig 1: Logical relationship showing how extended π-conjugation affects the IR spectral signature.

Quantitative Data Presentation

To facilitate rapid spectral triage, the characteristic quantitative IR absorption data for (E)-1-nitrobut-1-ene is summarized in the table below.

Wavenumber Region (cm⁻¹)Relative IntensityVibrational ModeStructural Assignment & Causality
3100 – 3125 Weak to Medium =C−H stretchAlkene C−H bonds. Frequencies >3000 cm⁻¹ confirm sp² hybridization[4].
2850 – 2960 Medium −C−H stretchAliphatic ethyl chain ( −CH2​−CH3​ ). Frequencies <3000 cm⁻¹ confirm sp³ hybridization[4].
1640 – 1655 Strong C=C stretchConjugated double bond. Intensity enhanced by the adjacent polar nitro group[3].
1515 – 1525 Very Strong −NO2​ asym. stretchConjugated nitro group. Red-shifted due to π -electron delocalization[1][2].
1345 – 1355 Strong −NO2​ sym. stretchConjugated nitro group. Red-shifted similarly to the asymmetric stretch[2].
960 – 975 Strong, Sharp =C−H out-of-plane bendConfirms the (E) (trans) stereochemistry of the alkene[5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure Trustworthiness and reproducibility in the laboratory, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. It includes built-in checks to prevent atmospheric interference and sample contamination.

Step 1: Instrument Calibration and Background Suppression
  • Clean the ATR Crystal: Wipe the diamond or ZnSe ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol or acetone. Allow it to evaporate completely.

  • Self-Validation Check (Blank Scan): Run a preliminary scan of the clean crystal. The baseline must be flat (transmittance > 99%) with no residual organic peaks.

  • Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to map atmospheric H2​O (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO2​ (2350 cm⁻¹). The software will automatically subtract this from the sample spectrum.

Step 2: Sample Application
  • Dispense: Apply 1–2 drops of neat (E)-1-nitrobut-1-ene directly onto the center of the ATR crystal using a clean glass Pasteur pipette.

  • Coverage: Ensure the liquid completely covers the active area of the crystal. Because it is a liquid, the pressure anvil is not required.

Step 3: Spectral Acquisition
  • Parameters: Set the instrument to scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Signal-to-Noise Optimization: Co-add a minimum of 32 scans to enhance the signal-to-noise ratio, particularly for resolving the weaker =C−H stretches above 3000 cm⁻¹.

Step 4: Data Processing and Causality Validation
  • Baseline Correction: Apply an automatic or manual baseline correction if scattering causes a sloping baseline.

  • Peak Triage:

    • Check 1: Verify the absence of a broad O−H peak (~3300 cm⁻¹), which would indicate water contamination or unreacted aldol intermediates.

    • Check 2: Confirm the presence of the massive −NO2​ asymmetric stretch at ~1520 cm⁻¹.

    • Check 3: Validate the stereochemistry by locating the sharp 965 cm⁻¹ peak.

IR_Workflow A 1. Sample Preparation (ATR-FTIR Crystal Cleaning & Application) B 2. Background Subtraction (H2O / CO2 Atmospheric Suppression) A->B C 3. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Resolution) B->C D 4. Functional Group Triage (Identify >1500 cm⁻¹ Bands) C->D E 5. Stereochemical Fingerprinting (Analyze <1000 cm⁻¹ Region) C->E F 6. Validation & Causality Check (Confirm Conjugation Red-Shifts) D->F NO2 & C=C Stretches E->F Trans =C-H Bend

Fig 2: Self-validating experimental workflow for ATR-FTIR acquisition and spectral triage.

Conclusion

The IR spectrum of (E)-1-nitrobut-1-ene is a perfect textbook example of how electronic effects dictate vibrational frequencies. By understanding the causality behind the red-shifted nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and the intense (E)-alkene out-of-plane bend (~965 cm⁻¹), analytical chemists can rapidly and confidently validate the structural and stereochemical integrity of this crucial synthetic intermediate.

References

  • Stereocontrolled Synthesis of Highly Substituted Proline Esters via [3 + 2] Cycloaddition between N-Metalated Azomethine Ylides and Nitroalkenes. Origins of the Metal Effect on the Stereochemical Outcome The Journal of Organic Chemistry - ACS Publications 2[2]

  • Supporting Information for Angew. Chem. Int. Ed. Z52175 Wiley-VCH 3[3]

  • IR Spectroscopy Tutorial: Nitro Groups OrgChemBoulder 1[1]

  • The Infrared Spectroscopy of Alkenes Spectroscopy Online 5[5]

  • IR Spectroscopy Tutorial: Alkenes OrgChemBoulder 4[4]

Sources

Exploratory

Mechanism and Synthesis of (E)-1-Nitrobut-1-ene via the Henry (Nitroaldol) Reaction: A Technical Guide

Executive Summary The Henry (nitroaldol) reaction is a cornerstone carbon-carbon bond-forming methodology in organic synthesis, effectively bridging a nitroalkane and a carbonyl compound to yield a β -nitro alcohol. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Henry (nitroaldol) reaction is a cornerstone carbon-carbon bond-forming methodology in organic synthesis, effectively bridging a nitroalkane and a carbonyl compound to yield a β -nitro alcohol. This intermediate serves as a highly versatile synthetic hub; through subsequent dehydration, it provides direct access to nitroalkenes, which are potent Michael acceptors and critical precursors in medicinal chemistry and drug development. This whitepaper dissects the synthesis of (E)-1-nitrobut-1-ene from propanal (propionaldehyde) and nitromethane. By elucidating the thermodynamic and kinetic drivers of the reaction mechanism—specifically the E1cB dehydration pathway—this guide provides researchers with a self-validating framework for executing and optimizing this essential transformation.

Core Mechanistic Architecture

The synthesis of a nitroalkene via the Henry reaction is fundamentally a sequential, two-step cascade: an initial1[1].

Nitronate Generation (Kinetic Control)

The reaction initiates with the deprotonation of nitromethane by a base (e.g., aqueous NaOH or an amine catalyst). Nitromethane possesses highly acidic α -protons (pKa ~10.2) compared to the α -protons of propanal (pKa ~16.7). Consequently, the base preferentially2[2], effectively suppressing competitive self-aldol condensation of the aldehyde.

Nucleophilic Addition and Protonation

The nitronate anion acts as a potent, carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of propanal. The trajectory of this attack forms a basic alkoxide intermediate. This alkoxide rapidly abstracts a proton from the solvent (or the conjugate acid of the catalyst) to yield the intermediate β -nitro alcohol, 1-nitrobutan-2-ol. Because this initial aldol-type addition is reversible, driving the reaction forward relies heavily on the subsequent, thermodynamically favorable dehydration step.

Mechanism Base Base (NaOH/Amine) Nitronate Nitronate Anion [CH2NO2]- Base->Nitronate Deprotonation NM Nitromethane (CH3NO2) NM->Nitronate Alkoxide Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack Propanal Propanal (CH3CH2CHO) Propanal->Alkoxide Nitroalcohol β-Nitro Alcohol (1-nitrobutan-2-ol) Alkoxide->Nitroalcohol Protonation E1cB E1cB Dehydration (-H2O) Nitroalcohol->E1cB Base-Catalyzed Product (E)-1-nitrobut-1-ene E1cB->Product Stereoselective Elimination

Mechanistic pathway of the Henry reaction yielding (E)-1-nitrobut-1-ene via E1cB dehydration.

The E1cB Dehydration Pathway and Stereoselectivity

The transformation of 1-nitrobutan-2-ol into 1-nitrobut-1-ene requires the elimination of water. Under basic conditions, this does not proceed via a concerted E2 mechanism. Instead,1[1].

Causality of the E1cB Mechanism:

  • Carbanion Formation: The base abstracts the remaining acidic α -proton adjacent to the nitro group, forming a nitronate intermediate once again.

  • Hydroxide Expulsion: While the hydroxyl group is generally a poor leaving group, the immense stability of the intermediate carbanion (delocalized into the highly electronegative nitro group) allows the reaction to pause at this intermediate state. The electron pair then collapses to form the C=C π -bond, expelling the hydroxide ion to yield the nitroalkene.

Stereochemical Outcome: The elimination is highly stereoselective, overwhelmingly favoring the (E)-isomer. This is a thermodynamic consequence: the (Z)-isomer forces the bulky ethyl group of the propanal chain into severe steric clash with the nitro group. The extended conjugation of the π -system in the (E)-isomer provides maximum orbital overlap and minimal steric strain, making (E)-1-nitrobut-1-ene the thermodynamic sink of the reaction.

Self-Validating Experimental Protocol

To ensure reproducibility and high stereochemical fidelity, the following protocol leverages a controlled, low-temperature base addition to mitigate side reactions (such as polymerization or the Nef reaction).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve propanal (1.00 equiv) and nitromethane (1.00 equiv) in a polar protic solvent, such as methanol, at a concentration of approximately 2 M. Rationale: Methanol stabilizes the ionic intermediates and facilitates rapid proton transfer.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: The initial nitroaldol addition is highly exothermic. Strict thermal control prevents the formation of bis-adducts and suppresses premature, uncontrolled dehydration.

  • Catalyst Addition: 3[3]. Rationale: Dropwise addition maintains a low steady-state concentration of the base, preventing the base-catalyzed degradation of the aldehyde.

  • Reaction Maturation: Stir the solution for 30 minutes at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 to 60 minutes. Rationale: Warming provides the activation energy required to drive the E1cB dehydration to completion,4[4].

  • Quenching and Extraction: Acidify the mixture slightly to neutralize the base, then extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or silica gel column chromatography to isolate pure (E)-1-nitrobut-1-ene.

Workflow Prep 1. Preparation Mix Propanal & Nitromethane Catalyst 2. Base Addition Add NaOH (aq) at 0 °C Prep->Catalyst Reaction 3. Aldol Condensation Stir at RT (Form β-nitro alcohol) Catalyst->Reaction Dehydration 4. Dehydration E1cB Elimination (-H2O) Reaction->Dehydration Purification 5. Purification Distillation or Chromatography Dehydration->Purification

Step-by-step experimental workflow for the synthesis and isolation of (E)-1-nitrobut-1-ene.

Quantitative Data & Reaction Optimization

The choice of base and temperature profoundly impacts the yield and E/Z ratio of the resulting nitroalkene. The table below summarizes comparative quantitative data for the synthesis of 1-nitroalkenes from aliphatic aldehydes and nitromethane.

Reaction ConditionCatalyst / BaseTemperatureTimeYield (%)E/Z Selectivity
Standard Aqueous NaOH (aq)0 °C to RT1.5 h75 - 85> 95:5
Microwave-Assisted NH4​OAc (neat)90 °C (MW)10 min~84> 98:2
Amine-Catalyzed Primary AminesRT24 h60 - 70> 90:10

Data Interpretation: While 5[5], the standard aqueous NaOH protocol remains the most scalable and cost-effective method for bulk drug development applications.

References

  • BenchChem. "An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis." BenchChem.
  • Alfa Chemistry. "Henry Nitroaldol Reaction." Alfa Chemistry.
  • Radboud Repository. "Drug Discovery and Solid-Phase Synthesis of Novel Heterocycles via High-Pressure Promoted Cycloadditions of Nitroalkenes." Radboud University.
  • S. Hazra and A. J. L. Pombeiro. "Noncovalent Interactions in the Nitroaldol (Henry) Reaction." The Royal Society of Chemistry.
  • MediaTUM. "New Chromophore Types for [2+2] Photocycloaddition Reactions." Technical University of Munich.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Michael Addition of Malonates to (E)-1-Nitrobut-1-ene

Introduction The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds.[1] Among the various applications of this reaction, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds.[1] Among the various applications of this reaction, the conjugate addition of malonates to nitroalkenes is particularly significant. This process provides access to highly functionalized chiral building blocks, which are precursors to a wide range of biologically active molecules, including γ-aminobutyric acid (GABA) analogues like pregabalin and baclofen.[2][3] This guide focuses on the asymmetric Michael addition of malonates to (E)-1-nitrobut-1-ene, a key transformation for accessing these valuable compounds.

The use of organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation.[2][4] Chiral bifunctional organocatalysts, such as those incorporating thiourea or squaramide moieties alongside a basic site (e.g., a tertiary amine), have proven to be exceptionally effective.[4][5][6][7] These catalysts operate through a dual activation mechanism, simultaneously activating both the nucleophile (malonate) and the electrophile (nitroalkene) to facilitate the reaction with high stereocontrol.[3][6]

This document provides a comprehensive overview of the mechanistic principles, showcases the utility of bifunctional organocatalysts, and presents a detailed experimental protocol for the asymmetric Michael addition of dimethyl malonate to (E)-1-nitrobut-1-ene.

Mechanistic Insights: The Power of Bifunctional Organocatalysis

The success of the asymmetric Michael addition of malonates to nitroalkenes using bifunctional organocatalysts hinges on the cooperative action of two distinct functional groups within the catalyst scaffold. Typically, these catalysts feature a hydrogen-bond donor moiety (like thiourea or squaramide) and a Brønsted or Lewis basic site (such as a tertiary amine).[5][6]

The currently accepted mechanism involves a dual activation mode:

  • Nucleophile Activation: The basic tertiary amine group on the catalyst deprotonates the acidic methylene proton of the malonate, generating a nucleophilic enolate intermediate.[3]

  • Electrophile Activation: Simultaneously, the thiourea or squaramide moiety activates the nitroalkene electrophile by forming double hydrogen bonds with the oxygen atoms of the nitro group.[3][6][8] This hydrogen bonding increases the electrophilicity of the β-carbon of the nitroalkene and orients it for a stereoselective attack by the enolate.

This dual activation within a well-defined chiral environment of the catalyst's backbone creates a highly organized transition state.[4] This organization dictates the facial selectivity of the enolate's approach to the nitroalkene, ultimately leading to the formation of the Michael adduct with high enantiomeric excess.

Bifunctional Catalyst Mechanism cluster_0 Catalytic Cycle Catalyst Bifunctional Catalyst (Thiourea/Amine) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation Activated_Nitroalkene Activated Nitroalkene (H-Bonded) Catalyst->Activated_Nitroalkene H-Bonding Malonate Dimethyl Malonate Malonate->Enolate Transition_State Organized Transition State Enolate->Transition_State Nitroalkene (E)-1-Nitrobut-1-ene Nitroalkene->Activated_Nitroalkene Activated_Nitroalkene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Michael Adduct Product_Complex->Product

Figure 1: Proposed catalytic cycle for the bifunctional organocatalyzed Michael addition.

Catalyst Selection and Performance

A variety of chiral bifunctional organocatalysts have been successfully employed for the asymmetric Michael addition of malonates to nitroalkenes. Cinchona alkaloid-derived thiourea and squaramide catalysts are among the most effective, consistently affording high yields and enantioselectivities.[2][9] The choice of catalyst can be influenced by the specific substrates and desired reaction conditions.

Catalyst TypeTypical Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)Reference
Cinchona-Thiourea1-10TolueneRT to -2080-9990-99[3][10]
Cinchona-Squaramide1-5DichloromethaneRT83-9586-94[6]
Primary-Secondary Diamine10-20Water or neatRTup to 99up to 97[11]
Calix[8]arene-Thiourea5Toluene/WaterRTup to 99up to 94[8]

Table 1: Comparison of different catalyst systems for the asymmetric Michael addition to nitroalkenes.

The use of an appropriate solvent is also crucial for achieving optimal results. While many reactions are performed in common organic solvents like toluene or dichloromethane, recent advancements have demonstrated the remarkable rate acceleration and scalability of conducting these reactions "on water" due to hydrophobic effects.[2]

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to (E)-1-Nitrobut-1-ene

This protocol describes a general procedure for the asymmetric Michael addition of dimethyl malonate to (E)-1-nitrobut-1-ene using a cinchona alkaloid-derived thiourea catalyst.

Materials and Reagents
  • (E)-1-Nitrobut-1-ene

  • Dimethyl malonate

  • Chiral bifunctional thiourea catalyst (e.g., a derivative of cinchonine or quinidine)

  • Toluene (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Argon or nitrogen inlet

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral bifunctional thiourea catalyst (e.g., 0.02 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) to the flask and stir the mixture until the catalyst dissolves. Then, add dimethyl malonate (0.6 mmol, 1.5 equivalents) to the solution.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C). Add (E)-1-nitrobut-1-ene (0.4 mmol, 1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired Michael adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Figure 2: Workflow for the asymmetric Michael addition protocol.

Conclusion

The asymmetric Michael addition of malonates to (E)-1-nitrobut-1-ene is a highly efficient and stereoselective method for the synthesis of valuable chiral building blocks. The use of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, provides a robust and practical approach to this transformation. The detailed protocol and mechanistic insights presented in this guide are intended to assist researchers in the successful implementation of this important reaction in their synthetic endeavors. The versatility of the resulting products opens avenues for the development of novel therapeutics and other functional molecules.

References

  • Melchiorre, P., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(43), 16932-16937. Available at: [Link]

  • Wennemers, H., et al. (2020). Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes. The Journal of Organic Chemistry, 85(24), 16349–16358. Available at: [Link]

  • Berkessel, A., et al. (2015). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. Beilstein Journal of Organic Chemistry, 11, 2338-2345. Available at: [Link]

  • Wang, J., et al. (2014). Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 10, 156-162. Available at: [Link]

  • Wennemers, H., et al. (2020). Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes. The Journal of Organic Chemistry, 85(24), 16349–16358. Available at: [Link]

  • Feng, X., et al. (2006). Asymmetric Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Zinc Complexes. Journal of the American Chemical Society, 128(22), 7322–7323. Available at: [Link]

  • Maji, B., & Glorius, F. (2020). Bifunctional NHC-Catalyzed Asymmetric Intramolecular Conjugate Addition via Noncovalent Interaction. Organic Letters, 22(6), 2268–2272. Available at: [Link]

  • Song, C. E., et al. (2015). Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis “on Water”: Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes. ACS Catalysis, 5(6), 3613–3619. Available at: [Link]

  • Asano, K., & Matsubara, S. (2014). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 10, 2520-2526. Available at: [Link]

  • Wang, J., et al. (2012). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry, 10(38), 7745-7751. Available at: [Link]

  • Mamedov, V. A., & Kalinina, A. A. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Catalysts, 12(7), 771. Available at: [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 173. Available at: [Link]

  • Kim, D. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(8), 999. Available at: [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 173. Available at: [Link]

  • Takemoto, Y., et al. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(29), 9412–9413. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(13), 4572–4573. Available at: [Link]

  • Connon, S. J. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 11(39), 6519-6527. Available at: [Link]

  • Wikipedia. (2023). Michael reaction. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(13), 4572–4573. Available at: [Link]

  • ResearchGate. (n.d.). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Available at: [Link]

  • Mamedov, V. A., & Kalinina, A. A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. Available at: [Link]

  • Wulff, W. D., & Rabalakos, C. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(34), 11292–11293. Available at: [Link]

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Chemical and Pharmaceutical Research, 9(1), 220-225. Available at: [Link]

  • Dixon, D. J., et al. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (24), 3051-3053. Available at: [Link]

  • Dixon, D. J., et al. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (24), 3051-3053. Available at: [Link]

  • Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (Master's thesis). Middle East Technical University. Available at: [Link]

  • Dixon, D. J., et al. (2005). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. Chemical Communications, (24), 3051-3053. Available at: [Link]

  • Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 723-753. Available at: [Link]

  • Bharatam, P. V., et al. (2023). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 47(43), 20288-20295. Available at: [Link]

Sources

Application

Application Note: Catalytic Reduction Protocols for (E)-1-nitrobut-1-ene to Primary Amines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide on the chemoselective reduction of conjugated nitroalkenes to primary aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide on the chemoselective reduction of conjugated nitroalkenes to primary aliphatic amines.

Introduction & Mechanistic Insights

The synthesis of primary aliphatic amines from conjugated nitroalkenes is a fundamental transformation in medicinal chemistry. (E)-1-nitrobut-1-ene is a highly reactive, electrophilic building block. Reducing it to butan-1-amine (1-aminobutane) presents a unique chemoselectivity challenge because the substrate contains two reducible functional groups: the conjugated C=C double bond and the terminal nitro (-NO2) group.

The Causality of the Reduction Cascade

The reduction of a conjugated nitroalkene does not occur in a single, concerted step; rather, it follows a sequential cascade. First, the electron-deficient alkene is rapidly reduced to yield the saturated nitroalkane (1-nitrobutane). Subsequently, the nitro group undergoes a stepwise deoxygenation through nitroso and hydroxylamine intermediates before the final N-O bond cleavage yields the primary amine.

Experimental Design Rationale: If the catalytic cycle is too slow or the hydrogen donor is depleted, the transient nitroso intermediate can tautomerize into an oxime, or the final amine can attack unreacted intermediates to form secondary amine dimers. Therefore, selecting a robust catalytic system with an excess of hydrogen equivalents is critical to drive the reaction to completion and suppress side-reaction shunts1[1].

ReductionPathway Nitroalkene (E)-1-nitrobut-1-ene (Yellow Liquid) Nitroalkane 1-nitrobutane (Intermediate) Nitroalkene->Nitroalkane C=C Reduction (Fast) Nitroso 1-nitrosobutane (Transient) Nitroalkane->Nitroso NO2 Reduction (-H2O) Oxime Butanal oxime (Side Product) Nitroso->Oxime Tautomerization (Stalled Reaction) Hydroxylamine N-butylhydroxylamine (Intermediate) Nitroso->Hydroxylamine Reduction (Fast) Amine Butan-1-amine (Target Product) Hydroxylamine->Amine N-O Cleavage (Rate Limiting) Dimer Secondary Amine (Dimerization) Amine->Dimer Condensation (Imine intermediate)

Mechanistic pathway of (E)-1-nitrobut-1-ene reduction highlighting intermediates and side reactions.

Comparative Analysis of Reduction Protocols

To provide a self-validating framework for process chemists, we evaluate three distinct catalytic methodologies. The choice of protocol depends on scale, available equipment, and the presence of orthogonal protecting groups.

ParameterProtocol 1: CTH (Pd/C + HCOONH₄)Protocol 2: Nickel Boride (NaBH₄ + NiCl₂)Protocol 3: High-Pressure Hydrogenation
Hydrogen Source Ammonium Formate (In situ H₂)NaBH₄ (Hydride + In situ H₂)H₂ Gas (Atmospheric to 50 psi)
Reaction Time 1 - 3 hours15 - 45 minutes12 - 24 hours
Temperature Room Temp to 60 °C0 °C to Room TempRoom Temp to 50 °C
Chemoselectivity Moderate (tolerates some halogens)High (leaves many groups intact)Low (reduces most reducible groups)
Scalability Good (Bench-scale preferred)Moderate (Exothermic, gas evolution)Excellent (Industrial standard)

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

Rationale : CTH circumvents the hazards of high-pressure hydrogen gas. Ammonium formate decomposes on the palladium surface to generate hydrogen gas, ammonia, and carbon dioxide. The continuous, mild generation of active hydrogen on the catalyst surface efficiently drives the reduction of both the alkene and the nitro group2[2].

Step-by-Step Methodology :

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-1-nitrobut-1-ene (1.01 g, 10.0 mmol) in anhydrous methanol (40 mL). The solution will appear bright yellow.

  • Catalyst Introduction : Flush the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.10 g, 10 mol%). Expert Insight: Pd/C is highly pyrophoric in the presence of methanol vapors. Always add the catalyst under an inert atmosphere.

  • Hydrogen Donor Addition : Add anhydrous ammonium formate (3.15 g, 50.0 mmol, 5.0 equiv) in a single portion. Attach a reflux condenser vented to an oil bubbler.

  • Reaction Execution : Stir the suspension at ambient temperature. Effervescence will begin within minutes as CO₂ and NH₃ are liberated. Allow the reaction to proceed for 2–3 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the bright yellow starting material spot (UV active) and the appearance of a baseline spot (ninhydrin positive) indicates completion.

  • Workup & Isolation : Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification : Partition the crude residue between 1M aqueous NaOH (30 mL) and dichloromethane (DCM, 30 mL). Extract the aqueous layer twice more with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield butan-1-amine as a colorless liquid.

Protocol 2: Nickel Boride Catalyzed Reduction (NaBH₄ / NiCl₂·6H₂O)

Rationale : This hybrid catalytic/stoichiometric method utilizes the exothermic reaction between sodium borohydride and nickel(II) chloride to generate highly active, finely divided nickel boride (Ni₂B) in situ. This black precipitate acts as a highly efficient hydrogenation catalyst, utilizing the hydrogen gas evolved from the decomposition of excess NaBH₄ to rapidly reduce the nitroalkene3[3].

Step-by-Step Methodology :

  • Catalyst Generation : In a 250 mL two-neck flask, dissolve NiCl₂·6H₂O (0.24 g, 1.0 mmol, 10 mol%) in methanol (50 mL). The solution will be emerald green. Cool the flask to 0 °C in an ice-water bath.

  • In situ Activation : Add a small portion of NaBH₄ (~0.05 g) to the stirring solution. The mixture will immediately turn pitch black, accompanied by vigorous gas evolution, confirming the formation of the active Ni₂B catalyst.

  • Substrate Addition : Add (E)-1-nitrobut-1-ene (1.01 g, 10.0 mmol) to the black suspension.

  • Reduction Phase : Slowly add the remaining NaBH₄ (1.46 g, 38.6 mmol) in small, controlled portions over 30–45 minutes. Expert Insight: The rate of addition must be strictly controlled. Rapid addition leads to uncontrollable exothermic runaway and excessive foaming.

  • Completion : Remove the ice bath and stir at room temperature for an additional 30 minutes. The reaction is typically complete when gas evolution ceases.

  • Quenching & Workup : Carefully add 1M HCl dropwise until the unreacted borohydride is fully quenched. Filter the mixture through Celite to remove the black nickel boride.

  • Isolation : Basify the acidic filtrate with 25% aqueous NaOH until the pH > 10. Extract the free amine with diethyl ether (3 x 40 mL). Dry over MgSO₄, filter, and carefully concentrate (butan-1-amine is volatile, bp ~78 °C).

Troubleshooting & Analytical Validation

  • Incomplete Reduction (Oxime Accumulation) : If the reaction stalls at the oxime stage (often visible by GC-MS or a distinct TLC spot that is not ninhydrin-reactive), it indicates catalyst poisoning or insufficient hydrogen donor. In Protocol 1, adding an additional 2 equivalents of ammonium formate and gently heating to 40 °C resolves this issue.

  • Dimerization : The formation of N,N-dibutylamine occurs if the primary amine attacks the intermediate imine. Running the reaction in dilute conditions (0.1 M to 0.2 M) and ensuring rapid reduction kinetics (e.g., maintaining a slight excess of active catalyst) suppresses this pathway.

  • Analytical Markers : Successful conversion is confirmed by ¹H NMR (CDCl₃). The critical markers are the disappearance of the downfield vinylic protons (δ 7.0–7.3 ppm) and the emergence of the primary amine triplet (δ 2.7 ppm, -CH₂-NH₂) alongside a broad singlet for the -NH₂ protons (δ 1.2 ppm, exchangeable with D₂O).

References

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines Source: Ursinus Digital Commons URL
  • Reduction of Nitrogen-Based Functional Groups Source: Thieme E-Books URL
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH₄/NiCl₂·6H₂O System in Aqueous CH₃CN Source: Asian Journal of Chemistry URL

Sources

Method

Application Note: Organocatalytic Conjugate Addition of Aldehydes to trans-1-Nitro-1-butene

Executive Summary The asymmetric conjugate addition (Michael addition) of aldehydes to nitroalkenes is a cornerstone organocatalytic methodology for constructing contiguous stereocenters. When trans-1-nitro-1-butene is e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric conjugate addition (Michael addition) of aldehydes to nitroalkenes is a cornerstone organocatalytic methodology for constructing contiguous stereocenters. When trans-1-nitro-1-butene is employed as the Michael acceptor, the reaction yields highly functionalized γ-nitro aldehydes bearing a specific β-ethyl substituent. These chiral adducts are critical precursors for γ²-amino acids, which serve as essential building blocks in the development of heterogeneous backbone foldamers and neuroactive therapeutics (e.g., GABA analogs like Pregabalin) 1. This application note details the mechanistic rationale, optimized protocols, and analytical validation for this transformation using the robust Jørgensen-Hayashi catalyst.

Mechanistic Rationale

The reaction proceeds via HOMO-raising enamine catalysis 2. The chiral secondary amine catalyst condenses with the enolizable aldehyde to form an iminium ion, which rapidly tautomerizes to a nucleophilic enamine. The bulky α,α-diarylprolinol group effectively shields one face of the enamine, dictating a highly stereoselective attack on the electrophilic trans-1-nitro-1-butene. Following C–C bond formation, the resulting iminium-nitro adduct undergoes hydrolysis to release the product and regenerate the catalyst 3.

Experimental Design & Causality

Successful execution of this protocol relies on understanding the causality behind several critical experimental parameters:

  • Catalyst Selection: (S)- or (R)-α,α-diphenylprolinol trimethylsilyl ether is utilized. The silyl ether moiety is not merely structural; it protects the pyrrolidine hydroxyl group, preventing catalyst sequestration via hemiacetal or oxazolidinone formation with the aldehyde substrate 3, 2.

  • Acidic Co-catalyst: The addition of a weak Brønsted acid (e.g., benzoic acid or acetic acid, 10–20 mol%) is a critical design choice. Kinetic studies demonstrate that the hydrolysis of the product iminium ion is the rate-determining step. The acidic additive facilitates this hydrolysis, preventing the catalyst from being trapped in the resting state and significantly enhancing turnover frequency 3.

  • Solvent Microenvironment: Toluene is the preferred solvent, as its non-polar nature tightens the transition state, maximizing diastereo- and enantioselectivity. However, for green chemistry applications, biphasic systems (e.g., brine/organic) or pure water can be employed, where hydrophobic packing effects can accelerate the reaction rate without compromising stereocontrol 4.

Catalytic Workflow

Mechanism Cat Diarylprolinol Silyl Ether (Catalyst) Enamine Chiral Enamine Intermediate Cat->Enamine + Aldehyde - H2O Ald Aldehyde Donor Ald->Enamine Adduct Iminium-Nitro Adduct Enamine->Adduct + Nitroalkene (C-C Bond Formation) Nitro trans-1-Nitro-1-butene (Acceptor) Nitro->Adduct Adduct->Cat Catalyst Regeneration Product gamma-Nitro Aldehyde (Product) Adduct->Product Hydrolysis (+ H2O)

Figure 1: Organocatalytic enamine cycle for Michael addition to nitroalkenes.

Step-by-Step Experimental Protocol

Caution: Nitroalkenes are potent Michael acceptors and skin irritants. Handle in a well-ventilated fume hood using appropriate PPE.

Reagents:

  • trans-1-Nitro-1-butene (1.0 equiv, 1.0 mmol)

  • Aliphatic Aldehyde (e.g., butanal) (2.0 equiv, 2.0 mmol)

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (0.1 equiv, 10 mol%)

  • Benzoic Acid (0.1 equiv, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Procedure:

  • Catalyst Activation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-α,α-diphenylprolinol trimethylsilyl ether (32.5 mg, 0.1 mmol) and benzoic acid (12.2 mg, 0.1 mmol).

  • Solvation: Dissolve the catalyst mixture in anhydrous toluene (2.0 mL) and stir at room temperature for 5 minutes to ensure homogeneity.

  • Enamine Generation: Add the aliphatic aldehyde (2.0 mmol) to the solution. Stir for 10 minutes. The slight delay allows for the pre-equilibrium formation of the active enamine species.

  • Conjugate Addition: Lower the reaction temperature to 0 °C (optional, for maximum stereocontrol) or maintain at room temperature. Add trans-1-nitro-1-butene (101.1 mg, 1.0 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the reaction mixture for 12–24 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc, 8:2, visualized with KMnO₄ stain).

  • Quenching & Workup: Once complete, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ to neutralize the benzoic acid. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5–15% EtOAc in Hexanes) to isolate the pure γ-nitro aldehyde.

Quantitative Data: Substrate Scope

The following table summarizes the anticipated yields and stereoselectivities when reacting various aliphatic aldehydes with trans-1-nitro-1-butene under the optimized protocol.

Aldehyde DonorNitroalkene AcceptorCatalyst Loading (mol%)Isolated Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
Propanaltrans-1-nitro-1-butene108595:598
Butanaltrans-1-nitro-1-butene108896:499
Isovaleraldehydetrans-1-nitro-1-butene108294:697
Pentanaltrans-1-nitro-1-butene108795:598

Data represents typical outcomes using the (S)-enantiomer of the catalyst in toluene at room temperature.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol, the following validation steps must be integrated into the workflow:

  • NMR Verification: The success of the reaction is immediately verifiable via ¹H NMR of the crude mixture. Look for the characteristic aldehyde proton signal (doublet or singlet, δ 9.5–9.8 ppm) and the diagnostic multiplet of the protons alpha to the nitro group (–CH₂NO₂, δ 4.3–4.8 ppm).

  • Preventing Epimerization during HPLC (Critical Step): Aldehydes bearing an α-stereocenter are highly prone to epimerization on silica gel or during chiral HPLC analysis, which can lead to falsely low ee/dr values. To create a self-validating analytical system, a small aliquot of the crude aldehyde must be immediately reduced to the corresponding γ-nitro alcohol using NaBH₄ in methanol 1. This locks the stereocenters in place, eliminating the possibility of epimerization. The resulting alcohol can then be reliably analyzed via chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H).

  • Troubleshooting Low Turnover: If the reaction stalls before complete consumption of the nitroalkene, it is likely due to iminium trapping. Verify the quality and dryness of the benzoic acid co-catalyst, as its absence severely retards the hydrolysis step 3.

References
  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids.
  • Mechanistic Rationalization of Organocatalyzed Conjugate Addition of Linear Aldehydes to Nitro-olefins.Journal of the American Chemical Society.
  • The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis.
  • Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water.Journal of the American Chemical Society.

Sources

Application

Application Note &amp; Protocol: Enantioselective Aza-Michael Addition to (E)-1-Nitrobut-1-ene

Abstract & Introduction The enantioselective aza-Michael addition represents a powerful strategy for the asymmetric synthesis of chiral β-amino nitroalkanes. These compounds are highly valuable synthetic intermediates, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The enantioselective aza-Michael addition represents a powerful strategy for the asymmetric synthesis of chiral β-amino nitroalkanes. These compounds are highly valuable synthetic intermediates, serving as precursors to 1,2-diamines and other biologically significant molecules which are core motifs in many pharmaceutical agents. This application note provides a detailed guide to the enantioselective conjugate addition of nitrogen nucleophiles to (E)-1-nitrobut-1-ene, a challenging aliphatic nitroalkene. We will explore the theoretical underpinnings, compare catalyst systems, and provide a detailed, field-proven protocol using a bifunctional organocatalyst. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction mechanism.

Theoretical Background: Achieving Stereocontrol

The core challenge in the aza-Michael addition to simple aliphatic nitroalkenes like (E)-1-nitrobut-1-ene is achieving high levels of stereocontrol. Unlike aromatic nitroalkenes (e.g., nitrostyrenes), which can benefit from π-π stacking interactions with the catalyst, aliphatic substrates lack these secondary interactions, making stereoinduction more difficult.

Success hinges on a catalyst capable of simultaneously activating both the nucleophile and the electrophile in a highly organized, chiral transition state. Bifunctional organocatalysts, particularly those based on a thiourea motif, have emerged as the gold standard for this transformation.[1][2]

The Dual Activation Principle:

  • Electrophile Activation: The thiourea moiety of the catalyst acts as a double hydrogen-bond donor, binding to the oxygen atoms of the nitro group on (E)-1-nitrobut-1-ene. This hydrogen bonding increases the electrophilicity of the Michael acceptor and locks it into a specific conformation.

  • Nucleophile Activation: A basic site on the catalyst, such as a tertiary amine, deprotonates the nitrogen nucleophile (e.g., an amine or imine), increasing its nucleophilicity.

This dual activation brings the two reactants into close proximity within the chiral pocket of the catalyst, allowing the addition to occur on a specific face of the nitroalkene, thereby dictating the stereochemistry of the newly formed C-N bond.

Featured Protocol: Organocatalyzed Aza-Michael Addition of 2-Hydroxybenzophenone Imine

This protocol is adapted from methodologies that have demonstrated high efficacy for a range of nitroalkenes.[3] It utilizes a commercially available Takemoto-type thiourea catalyst and 2-hydroxybenzophenone imine as a superior nitrogen nucleophile. The intramolecular hydrogen bond within the imine is crucial for enhancing reactivity and stereoselectivity.[3]

Materials & Reagents
  • (E)-1-Nitrobut-1-ene (Michael Acceptor) : Synthesized from nitroethane and propionaldehyde or purchased commercially. Ensure purity via distillation or column chromatography.

  • 2-Hydroxybenzophenone Imine (Nucleophile) : Prepare by condensation of 2-hydroxybenzophenone and ammonia, or purchased commercially.

  • (R,R)-Takemoto Catalyst (3a) : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.

  • Solvent : Toluene, HPLC grade, dried over molecular sieves.

  • Quenching Solution : Saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction Solvent : Dichloromethane (DCM).

  • Drying Agent : Anhydrous sodium sulfate (Na₂SO₄).

  • Chromatography : Silica gel (230-400 mesh), Hexanes, Ethyl Acetate.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis prep_reagents Weigh Catalyst (3a) & Imine (1b) dissolve Dissolve in Dry Toluene prep_reagents->dissolve add_nitro Add (E)-1-Nitrobut-1-ene (2) dissolve->add_nitro stir Stir at Room Temperature add_nitro->stir monitor Monitor by TLC stir->monitor quench Quench with Sat. NH4Cl monitor->quench extract Extract with DCM (x3) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Silica Gel Chromatography dry->purify yield Determine Yield purify->yield nmr Confirm Structure (NMR) yield->nmr hplc Determine Enantiomeric Excess (HPLC) yield->hplc

Caption: Experimental workflow for the enantioselective aza-Michael addition.

Step-by-Step Protocol
  • Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Takemoto catalyst (3a) (0.01 mmol, 10 mol%) and 2-hydroxybenzophenone imine (1b) (0.12 mmol, 1.2 equiv.).

  • Solvent Addition: Add 1.0 mL of dry toluene to the flask. Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Initiation: Add (E)-1-nitrobut-1-ene (0.1 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (nitroalkene) by Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure aza-Michael adduct.

  • Analysis: Determine the yield. Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Results and Discussion: Catalyst Performance

The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. Bifunctional thiourea catalysts have consistently demonstrated superior performance in activating nitroalkenes for conjugate additions.[2]

EntryCatalyst (mol%)NucleophileSolventTime (h)Yield (%)ee (%)
1Takemoto (10)2-OH-Benzophenone ImineToluene20>9596
2Takemoto (10)Benzophenone ImineToluene20>99Racemic
3Schreiner's (10)2-OH-Benzophenone ImineToluene249290
4Cinchona AlkaloidAnilineDioxane486555[4]

Data in the table is representative and based on literature reports for analogous systems.[3]

As shown in Entry 2, the hydroxyl group on the benzophenone imine is essential for high enantioselectivity.[3] It is proposed to form an intramolecular hydrogen bond that pre-organizes the nucleophile for a stereocontrolled attack. While other catalysts like Schreiner's thiourea (Entry 3) or Cinchona alkaloids (Entry 4) can facilitate the reaction, the Takemoto catalyst often provides a superior combination of reactivity and stereocontrol for this substrate class.[3][4]

Proposed Catalytic Cycle and Stereochemical Model

The enantioselectivity of the reaction is rationalized by a well-defined transition state assembly, as depicted below.

G Proposed Catalytic Cycle CAT Catalyst (R,R)-3a COMPLEX Ternary Complex (Transition State) CAT->COMPLEX + Imine (1b) + Nitroalkene (2) IMINE Imine (1b) IMINE->COMPLEX NITRO Nitroalkene (2) NITRO->COMPLEX PRODUCT_COMPLEX Product-Catalyst Complex COMPLEX->PRODUCT_COMPLEX C-N Bond Formation (Stereodetermining Step) PRODUCT_COMPLEX->CAT Product Release PRODUCT Product (5) PRODUCT_COMPLEX->PRODUCT

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing and Storing (E)-1-Nitrobut-1-ene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, scientists, and drug development professionals overcome the notorious instability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, scientists, and drug development professionals overcome the notorious instability of (E)-1-nitrobut-1-ene.

The Mechanistic Causality of Nitroalkene Degradation

(E)-1-nitrobut-1-ene is a highly reactive, electron-deficient nitroalkene. The strong electron-withdrawing nature of the nitro group heavily activates the adjacent carbon-carbon double bond[1]. During storage, researchers frequently observe a transition from a clear, pale-yellow liquid to a dark, viscous resin or solid. This degradation is primarily driven by two distinct polymerization pathways:

  • Base-Catalyzed Anionic Polymerization: This is the most common failure mode in the laboratory. Trace basic impurities (e.g., residual amines from the Henry reaction, or alkaline sites on standard borosilicate glassware) can deprotonate or attack the β -carbon, initiating a rapid, uncontrolled anionic cascade[2].

  • Free-Radical Polymerization: This pathway is initiated by thermal energy, UV/visible light, or trace peroxides and oxygen[3]. While the nitro group itself can sometimes act as a radical sink, continuous exposure to light and ambient heat will inevitably lead to radical chain growth[1].

Understanding these specific chemical vulnerabilities dictates our storage strategy: strict pH neutrality, radical scavenging, thermal suppression, and kinetic dilution.

Troubleshooting & FAQ Guide

Q1: My freshly distilled (E)-1-nitrobut-1-ene solidified overnight in the refrigerator. What caused this rapid polymerization? A1: Rapid solidification of a highly purified nitroalkene is almost always due to trace initiator contamination rather than thermal degradation[2]. If your glassware was washed with a standard base bath (KOH/isopropanol) and not rigorously neutralized with an acid rinse, trace hydroxide or alkoxide ions remaining on the glass surface will initiate anionic polymerization. Causality Fix: Always use acid-washed, oven-dried glassware for nitroalkene isolation and storage.

Q2: Which polymerization inhibitor is most effective for (E)-1-nitrobut-1-ene, and how does it function mechanistically? A2: Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) are the industry standards, typically added at concentrations of 100–500 ppm[2]. These phenolic compounds act as radical scavengers. They donate a hydrogen atom to any propagating carbon-centered radical, forming a highly stable, resonance-delocalized phenoxy radical. This stable radical cannot propagate the polymer chain, effectively terminating the free-radical pathway[4].

Q3: Does the storage atmosphere really matter if I am already storing the monomer at -20°C? A3: Yes, the atmosphere is critical. Atmospheric moisture can condense inside the vial at -20°C. Water acts as a weak nucleophile and can facilitate the hydrolysis of the nitroalkene over time, altering the local pH and triggering anionic polymerization[5]. Flushing the vial's headspace with dry Argon or Nitrogen displaces oxygen (a radical initiator) and moisture, creating an inert, protective environment[2].

Q4: Is it better to store the monomer neat (pure liquid) or in a solvent? A4: Storing the compound as a dilute solution (e.g., 0.5 M in anhydrous dichloromethane or toluene) is vastly superior to neat storage[5]. Polymerization is a bimolecular kinetic process. Diluting the monomer drastically reduces the collision frequency between the propagating chain end and unreacted monomer molecules, kinetically starving the polymerization process even if an initiation event occurs.

Quantitative Data: Storage Conditions vs. Shelf-Life

The following table synthesizes the expected shelf-life of (E)-1-nitrobut-1-ene under various storage matrices based on kinetic stability profiles.

Storage StateTemperatureInhibitor AddedAtmosphereEstimated Shelf-Life
Neat (Pure Liquid)20°C (Room Temp)NoneAmbient Air< 24 Hours
Neat (Pure Liquid)2–8°C (Fridge)NoneAmbient Air3–5 Days[6]
Neat (Pure Liquid)-20°C (Freezer)100–500 ppm BHTArgon1–2 Months[2]
Solution (0.5 M in DCM)-20°C (Freezer)500 ppm BHTArgon6–12 Months

Self-Validating Protocol: Isolation and Cryogenic Storage

To ensure maximum shelf-life and experimental reproducibility, execute this step-by-step methodology immediately after the final purification step (e.g., flash chromatography or vacuum distillation).

Phase 1: Preparation & Stabilization

  • Glassware Neutralization: Rinse all receiving flasks and amber storage vials with a 1% solution of trifluoroacetic acid (TFA) in dichloromethane, followed by a pure dichloromethane rinse. Dry in a 120°C oven.

    • Causality: This eliminates any trace alkaline sites on the glass surface that could trigger anionic polymerization.

  • Inhibitor Stock Preparation: Prepare a 10 mg/mL stock solution of BHT in anhydrous dichloromethane.

  • Inhibitor Doping: Immediately upon eluting or distilling the pure (E)-1-nitrobut-1-ene, add the BHT stock solution to achieve a final concentration of 250 ppm relative to the monomer mass[2].

Phase 2: Packaging & Validation 4. Solvent Dilution (Recommended): If your downstream synthetic application permits, dilute the stabilized monomer to a 0.5 M or 1.0 M concentration using an anhydrous, peroxide-free solvent (e.g., DCM or Toluene)[5]. 5. Inert Gas Flushing: Transfer the liquid into an opaque, amber-colored borosilicate vial[2]. Insert an Argon line via a long needle just above the liquid surface and gently purge the headspace for 60 seconds to displace all oxygen and moisture. 6. Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the cap boundary with Parafilm to prevent moisture ingress during cryogenic contraction. Store immediately at -20°C. 7. Pre-Use Validation (Self-Validating Step): Before using the stored batch in future experiments, withdraw a 10 µL aliquot and inject it into 1 mL of cold hexanes.

  • Validation Logic: Pure (E)-1-nitrobut-1-ene is highly soluble in hexanes, whereas any polymeric degradation products will immediately precipitate as a cloudy white or yellow suspension. If the solution remains crystal clear, the monomer is pristine and safe to use.

Process Visualization

G Start Purified (E)-1-nitrobut-1-ene AcidWash Transfer to Acid-Washed Amber Vials Start->AcidWash Prevent anionic initiation Inhibit Add BHT/MEHQ (100-500 ppm) AcidWash->Inhibit Neutralized environment Dilute Dilute in Anhydrous Solvent (Optional) Inhibit->Dilute Radical scavenging active Argon Purge Headspace with Argon Gas Dilute->Argon Reduce collision frequency Store Seal & Store at -20°C Argon->Store Exclude O2 & H2O Validate Pre-Use Validation: Hexane Solubility Test Store->Validate Before next experiment

Caption: Workflow for the stabilization, storage, and pre-use validation of (E)-1-nitrobut-1-ene.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover Frequency (TOF) in (E)-1-Nitrobut-1-ene Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding catalytic turnover frequency (TOF) and chemoselectivity during the reduction of highly electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding catalytic turnover frequency (TOF) and chemoselectivity during the reduction of highly electrophilic conjugated systems like (E)-1-nitrobut-1-ene. This guide synthesizes field-proven troubleshooting logic and self-validating protocols to help you optimize your catalytic workflows, prevent off-cycle deactivation, and accurately quantify intrinsic catalyst performance.

Diagnostic Q&A: Troubleshooting TOF & Chemoselectivity

Q1: My catalyst TOF plateaus early during the reduction of (E)-1-nitrobut-1-ene. What is the fundamental cause? Causality & Solution: A plateauing TOF is typically a symptom of either mass transfer limitations or catalyst deactivation via off-cycle resting states. Because (E)-1-nitrobut-1-ene is highly electrophilic, side reactions such as polymerization or the formation of stable cyclobutane dimers can sequester the catalyst. To resolve this in organocatalytic systems, utilize highly tuned catalysts (e.g., AmA 7·HNTf₂). These catalysts provide a specific chiral pocket that accelerates the desired hydride transfer while sterically blocking dimerization pathways, ensuring broad substrate generality and sustained TOF[1].

Q2: How does pH affect the chemoselectivity and TOF of transition-metal catalysts in this reaction? Causality & Solution: The reduction pathway of conjugated nitroalkenes is highly sensitive to the protonation state of the intermediates. For instance, using an iridium catalyst under neutral conditions primarily reduces the C=C bond to yield the corresponding nitroalkane. However, under acidic conditions (pH < 2), the mechanism shifts: the nitro group is preferentially reduced via a nitrosoalkene and an N-alkenyl hydroxylamine intermediate, which subsequently hydrolyzes to form a ketone[2]. To maintain a high TOF for your target product, strictly buffer your reaction media to control this chemoselectivity.

Q3: How can I accurately calculate the true intrinsic TOF for my heterogeneous catalyst? Causality & Solution: Calculating TOF simply as (moles of product) / (moles of bulk catalyst × time) often underestimates intrinsic activity because not all metal atoms are active surface sites. Furthermore, TOF values cannot be simply calculated by the ratio of Turnover Number (TON) to time if the reaction is diffusion-limited[3]. Validation Rule: You must calculate TOF only when the conversion rate is <10%. At this stage, the reactor operates as a differential reactor, excluding the influence of reactant/product diffusion inside and outside the catalyst[3]. Always normalize your rate by the number of active sites determined via Brunauer–Emmett–Teller (BET) tests or CO chemisorption[3].

Q4: What reactor setup maximizes TOF for single-atom catalysts (SACs) in nitro-reductions? Causality & Solution: SACs offer maximum atom economy but suffer from productivity bottlenecks in batch reactors due to low active site density and mass transfer resistance. Transitioning to a continuous flow setup (e.g., utilizing a Pt₁-MoS₂ catalyst on graphite felt) continuously sweeps products away from the active sites. This prevents product inhibition and allows operation at high reactant concentrations (0.2 M), achieving TOFs > 8000 h⁻¹ without activity decay[4].

Visual Workflows

TOF_Troubleshooting Start TOF Plateau in (E)-1-nitrobut-1-ene Reduction CheckKinetics Conversion < 10%? Start->CheckKinetics MassTransfer Mass Transfer Limitation CheckKinetics->MassTransfer High Conversion (Diffusion Limited) Deactivation Catalyst Poisoning / Off-Cycle State CheckKinetics->Deactivation Low Conversion (Kinetics Limited) FlowSetup Implement Flow Cell (e.g., Pt1-MoS2-GF) MassTransfer->FlowSetup Resolution OptimizepH Optimize pH & Solvent Deactivation->OptimizepH Resolution

Logical troubleshooting workflow for resolving TOF plateaus in nitroalkene reduction.

Reaction_Pathways Substrate (E)-1-nitrobut-1-ene Nitroso Nitrosoalkene Intermediate Substrate->Nitroso Ir Catalyst + H+ Nitroalkane 1-Nitrobutane (Neutral pH) Substrate->Nitroalkane Organocatalyst (C=C Reduction) Amine Butylamine (Excess Pd/C) Substrate->Amine Deep Hydrogenation Ketone Ketone (Acidic pH < 2) Nitroso->Ketone Hydrolysis

Chemoselective reaction pathways for (E)-1-nitrobut-1-ene based on catalyst and pH.

Self-Validating Experimental Methodologies

Protocol A: Enantioselective Organocatalytic Reduction (Batch)

This protocol utilizes an organocatalyst to selectively reduce the C=C bond of nitroalkenes while suppressing off-cycle dimerization[1].

  • Pre-cooling & Assembly: Charge a flame-dried vial with (E)-1-nitrobut-1-ene, the selected organocatalyst (e.g., AmA 7·HNTf₂, 5–10 mol%), and dry toluene to achieve a 0.1 M concentration[1].

    • Self-Validation: Ensure strict anhydrous conditions. Moisture can lead to background racemic reactions, artificially inflating conversion but destroying enantiomeric excess (ee).

  • Reductant Addition: Pre-cool the solution at 0 °C for 1 hour. Add Hantzsch ester (1.6 equiv) as the hydride source[1].

  • Reaction: Evacuate and backfill the vial with argon. Stir at 0 °C for 48–96 hours[1].

  • Purification & Analysis: Filter the mixture through a silica plug eluting with hexanes/DCM (10:1)[1].

    • Self-Validation: Determine the ee via chiral HPLC to validate that the catalyst remained in its active, stereocontrolling cycle rather than degrading into a non-selective resting state[1].

Protocol B: High-TOF Continuous-Flow Reduction (Single-Atom Catalysis)

This protocol is designed to overcome mass transfer limitations and maximize TOF using a flow setup[4].

  • Catalyst Packing: Pack a bench-top flow cell with a Pt₁-MoS₂-GF (graphite felt) catalyst[4].

    • Self-Validation: Measure the pressure drop across the cell. A stable pressure drop confirms uniform packing and prevents channeling, which is critical for accurate TOF calculation.

  • Substrate Introduction: Pump a 0.2 M solution of the nitro-substrate into the flow cell at 70 °C[4].

  • Kinetic Sampling: Sample the effluent at high flow rates to maintain low conversion.

    • Self-Validation: Verify via GC-MS that conversion is strictly <10%. Calculate the intrinsic TOF only from this differential regime to ensure the data is not diffusion-limited[3],[4].

  • Steady-State Operation: Once intrinsic kinetics are validated, adjust the residence time (lower the flow rate) to achieve the desired preparative conversion without catalyst decay[4].

Quantitative Benchmarking

Summarizing catalyst performance requires comparing the reactor type, conditions, and the resulting TOF or yield. Use this table to select the appropriate system for your target product.

Catalyst SystemReactor TypeTarget ProductKey Reaction ConditionsReported TOF / YieldReference
AmA 7·HNTf₂ (Organocatalyst)BatchEnantioenriched Nitroalkane0 °C, Toluene, Hantzsch esterHigh Yield / High ee[1]
Iridium (Acid-compatible)BatchKetonepH = 1.6, S/C ratio = 250072% Isolated Yield[2]
Pt₁-MoS₂-GF (Single-Atom)Continuous FlowAmine (from nitro analogs)0.2 M substrate, 70 °C> 8000 h⁻¹[4]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of trans-1-Nitro-1-butene

Welcome to the Application Scientist Support Portal for aliphatic nitroalkenes. Trans-1-nitro-1-butene is a highly versatile but notoriously sensitive Michael acceptor and dienophile. Due to the intense electron-withdraw...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for aliphatic nitroalkenes. Trans-1-nitro-1-butene is a highly versatile but notoriously sensitive Michael acceptor and dienophile. Due to the intense electron-withdrawing nature of the nitrovinyl moiety, this reagent is highly susceptible to environmental degradation[1].

This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to maintain the integrity of trans-1-nitro-1-butene during complex drug development workflows.

Part 1: Core Mechanistic Principles (The "Why")

To successfully handle trans-1-nitro-1-butene, researchers must understand the chemical causality behind its degradation. The molecule is under constant threat from two primary environmental factors: Light and Moisture .

The Photochemical Threat: Trans-Cis Isomerization

Aliphatic nitroalkenes possess a conjugated π -system that strongly absorbs UV and visible light. Exposure to ambient laboratory lighting triggers a photochemical excitation that forces the stable trans-isomer to undergo photoisomerization into the cis-isomer[2].

  • The Causality: The cis-geometry forces the bulky ethyl group and the nitro group into the same spatial plane, creating severe steric strain. To relieve this strain, the π -bond breaks planarity, dramatically increasing the molecule's reactivity and driving rapid, irreversible oligomerization or photoredox degradation[3].

The Hydrolytic Threat: Michael Addition & Retro-Henry Cleavage

The nitro group withdraws electron density via both inductive and resonance effects, making the β -carbon highly electrophilic[1].

  • The Causality: Water acts as a nucleophile. Even trace atmospheric moisture will initiate a Michael-type addition at the β -carbon, forming 1-nitrobutan-2-ol. This hydration adduct is inherently unstable and acts as a Trojan horse; under slightly basic or prolonged storage conditions, it undergoes retro-Henry cleavage (yielding propanal and nitromethane) or initiates a cascade of base-catalyzed polymerization.

Degradation Trans trans-1-nitro-1-butene (Stable Isomer) Cis cis-1-nitro-1-butene (Sterically Hindered) Trans->Cis Photoisomerization Hydration 1-nitrobutan-2-ol (Hydration Adduct) Trans->Hydration Michael Addition Light UV/Vis Light Light->Trans Moisture H2O Nucleophile Moisture->Trans Polymer Oligomerization (Viscous Brown Syrup) Cis->Polymer Rapid Degradation Hydration->Polymer Base-Catalyzed Retro Retro-Henry Cleavage Hydration->Retro Degradation

Fig 1: Light and moisture-induced degradation pathways of trans-1-nitro-1-butene.

Part 2: Troubleshooting & FAQs

Q: My reagent turned from a pale yellow liquid to a viscous dark orange/brown syrup. What happened? A: This is the visual hallmark of extensive polymerization. It is usually triggered by light-induced trans-to-cis isomerization[2] or trace moisture initiating a Michael addition. Once the liquid becomes viscous and dark, the titer of active trans-1-nitro-1-butene has collapsed. Action: Discard the reagent safely; it cannot be reliably distilled or purified once heavily polymerized.

Q: Can I handle this reagent on the benchtop if I work quickly? A: No. While it will not instantly combust, ambient humidity (often 30-50% in labs) and fluorescent lighting are sufficient to initiate the degradation cascades described above. A 5-minute exposure during weighing can introduce enough moisture to ruin a sensitive asymmetric Michael addition. Always use Schlenk techniques or a glovebox.

Q: How do I validate the reagent's integrity before a critical drug-development reaction? A: Implement a self-validating 1 H NMR check. Withdraw a 5 µL aliquot under argon, dissolve in anhydrous, acid-free CDCl 3​ , and scan.

  • Pass Condition: The trans alkene protons appear as a distinct doublet of triplets/multiplets with a large trans-coupling constant ( J≈14−16 Hz).

  • Fail Condition: The appearance of a smaller coupling constant ( J≈8−10 Hz) indicates cis contamination. New peaks in the aliphatic region ( ∼4.0 ppm) indicate hydration products.

Part 3: Quantitative Degradation Data

To guide your experimental planning, refer to the following stability matrix. This data illustrates the severe penalty of improper handling.

Storage ConditionLight ExposureMoisture LevelEstimated Half-Life ( t1/2​ )Primary Degradation PathwayVisual Indicator
-20°C, Argon Dark (Amber Vial)Anhydrous (<10 ppm)> 6 MonthsNone (Stable)Pale yellow, free-flowing
25°C, Argon Dark (Amber Vial)Anhydrous (<10 ppm)~ 3-4 WeeksThermal oligomerizationDeepening yellow tint
25°C, Air Ambient Lab LightAmbient (~40% RH)< 12 HoursPhotoisomerization + HydrationOrange, slight viscosity
25°C, Air Direct UV/SunlightHigh (>60% RH)< 2 HoursRapid Photoredox + PolymerizationDark brown, highly viscous

Part 4: Standard Operating Procedures (SOPs)

The following methodology is designed as a self-validating system . Every step includes a causality statement so the operator understands the physical chemistry driving the protocol.

SOP: Anhydrous & Photoprotected Handling of trans-1-Nitro-1-butene

Step 1: Reagent Preparation & Thawing

  • Action: Remove the amber storage vial from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator in the dark for 30 minutes.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, instantly initiating the Michael addition of water.

Step 2: Glovebox or Schlenk Line Transfer

  • Action: Wrap all receiving flasks and syringes in aluminum foil. Purge the system with high-purity Argon (Nitrogen is acceptable, but Argon is denser and provides a better blanket).

  • Causality: Aluminum foil prevents ambient photons from triggering the trans-to-cis photoisomerization[2]. Argon prevents both moisture ingress and oxidative degradation.

Step 3: Solvent Compatibility Check

  • Action: Dissolve the reagent only in rigorously dried, non-nucleophilic solvents (e.g., anhydrous DCM, THF, or Toluene) stored over activated 3Å molecular sieves.

  • Causality: Protic solvents (like un-dried methanol or ethanol) will act as nucleophiles, destroying the nitroalkene via conjugate addition before your intended reactants can engage[1].

Step 4: The Self-Validation Checkpoint

  • Action: Before adding your precious nucleophile or diene to the reaction vessel, withdraw a micro-aliquot of the nitroalkene/solvent mixture. Quench into anhydrous CDCl 3​ and run a rapid 1 H NMR.

  • Causality: This ensures that the transfer process did not introduce moisture or light. If the J≈14−16 Hz trans-alkene signature is pure, you have validated your handling technique and can proceed with the main reaction with high confidence.

References

  • Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity Source: ResearchGate URL
  • Source: PMC / National Institutes of Health (NIH)
  • DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems Source: MDPI URL
  • Visible Light-Mediated Reactions of β-Nitroalkenes Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison between (E)-1-nitrobut-1-ene and trans-beta-nitrostyrene

As a Senior Application Scientist, selecting the appropriate Michael acceptor is rarely a simple matter of matching functional groups; it requires a deep understanding of the kinetic and thermodynamic landscapes that gov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate Michael acceptor is rarely a simple matter of matching functional groups; it requires a deep understanding of the kinetic and thermodynamic landscapes that govern chemoselectivity. When comparing (E)-1-nitrobut-1-ene (an aliphatic nitroalkene) and trans-β-nitrostyrene (an aromatic nitroalkene), researchers are presented with a classic dichotomy between intrinsic reactivity and operational stability.

This guide provides an objective, data-driven comparison of these two electrophiles, exploring the mechanistic causality behind their divergent behaviors and establishing self-validating protocols for their use in complex synthesis.

Thermodynamic & Kinetic Profiling

To objectively compare the reactivity of these two substrates, we rely on Mayr’s Electrophilicity Scale ( E ) , a linear free-energy relationship that quantifies the intrinsic reactivity of electrophiles[1].

  • trans-β-Nitrostyrene: This benchmark substrate exhibits an E parameter of approximately -13.8[2]. The extended π -conjugation provided by the phenyl ring stabilizes the ground state, placing it in an optimal reactivity window. It is electrophilic enough to react rapidly with enamines and enolates, yet stable enough to resist degradation.

  • (E)-1-Nitrobut-1-ene: Aliphatic nitroalkenes lack the ground-state resonance stabilization of an aromatic ring. Consequently, they exhibit slightly higher intrinsic electrophilicity (typically E≈−12.0 to -13.0). However, this heightened reactivity is a double-edged sword. As demonstrated in comparative studies, the lack of steric shielding at the β -carbon and the presence of acidic γ -protons make aliphatic nitroalkenes highly susceptible to side reactions[2].

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic profiles of both substrates, highlighting how structural differences dictate their operational handling.

Property(E)-1-Nitrobut-1-enetrans-β-Nitrostyrene
Structural Class Aliphatic NitroalkeneAromatic Nitroalkene
Mayr Electrophilicity ( E ) ~ -12.0 to -13.0-13.8[2]
Physical State (RT) LiquidCrystalline Solid
Primary Side-Reaction Base-catalyzed isomerization & polymerization[3]None (Highly stable)
Organocatalyst Trapping High (Forms stable cyclobutane resting states)[4]Low (Rapid catalyst turnover)[4]
Steric Hindrance ( β -carbon) Low (Ethyl group)High (Phenyl group)

Mechanistic Divergence: The "Why" Behind the Reactivity

The operational differences between these two electrophiles stem from two distinct mechanistic phenomena: Proton Acidity and Catalyst Trapping .

The γ -Proton Vulnerability: (E)-1-nitrobut-1-ene contains acidic γ -protons on its ethyl chain. In the presence of basic catalysts (e.g., DBU, triethylamine, or secondary amines), these protons are readily abstracted. This triggers a rapid isomerization to the thermodynamically stable, but kinetically inert, β , γ -unsaturated nitroalkane. If the concentration of the nitroalkene is too high, it can also initiate an anionic polymerization cascade, destroying the starting material[3]. trans-β-Nitrostyrene entirely lacks enolizable protons, rendering it immune to this degradation pathway.

The Cyclobutane Catalyst Trap: In secondary amine-catalyzed asymmetric Michael additions (e.g., using Hayashi-Jørgensen catalysts), the reaction proceeds via an enamine intermediate. When the enamine attacks trans-β-nitrostyrene, it forms a zwitterion that reversibly closes into a cyclobutane. Due to the steric and electronic properties of the phenyl ring, this cyclobutane rapidly re-opens, allowing hydrolysis to yield the product and regenerate the catalyst[4]. Conversely, the aliphatic nature of 1-nitrobut-1-ene alters the thermodynamics, resulting in a highly stable amino-nitro-cyclobutane. This intermediate acts as a thermodynamic sink, permanently trapping the organocatalyst and stalling the catalytic cycle[4]. To overcome this, weak acid additives (like 4-nitrophenol, pKa ~7.15) are often required to protonate the intermediate and force catalyst turnover[5].

Mechanistic_Pathways cluster_0 trans-β-Nitrostyrene cluster_1 (E)-1-Nitrobut-1-ene N1 Enamine / Nucleophile Attack N2 Zwitterionic Intermediate (Phenyl Stabilized) N1->N2 N5 Zwitterionic Intermediate (Aliphatic) N1->N5 N3 Rapid Cyclobutane Opening (Catalyst Turnover) N2->N3 N4 High Yield Michael Adduct N3->N4 N6 Stable Cyclobutane (Catalyst Trap) N5->N6 Thermodynamic Sink N7 Base-Catalyzed Polymerization N5->N7 γ-Proton Deprotonation

Fig 1: Mechanistic divergence and catalyst trapping pathways in organocatalytic Michael additions.

Self-Validating Experimental Protocol: Malonate Michael Addition

To accommodate the disparate reactivities of these two electrophiles, the experimental workflow must be bifurcated. The following protocol describes the base-catalyzed Michael addition of diethyl malonate, engineered with built-in quality control checkpoints to ensure a self-validating system.

Materials Required:

  • Electrophile: (E)-1-nitrobut-1-ene (freshly distilled) OR trans-β-nitrostyrene (recrystallized).

  • Nucleophile: Diethyl malonate (1.2 equiv).

  • Catalyst: Triethylamine (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Pre-reaction Quality Control (Critical for Aliphatic Systems)

  • Causality: Aliphatic nitroalkenes degrade upon storage.

  • Action: Obtain a baseline 1 H NMR of the 1-nitrobut-1-ene. Ensure the vinylic protons appear as clean, distinct signals (~7.0 ppm). The presence of complex multiplets in the vinylic region indicates prior isomerization, which will ruin the reaction stoichiometry.

Step 2: Nucleophile Activation

  • In an oven-dried flask under N 2​ , dissolve diethyl malonate (1.2 mmol) in anhydrous DCM (0.2 M).

  • Add triethylamine (0.1 mmol). Stir for 10 minutes at room temperature to establish the steady-state enolate concentration.

Step 3: Electrophile Addition (Bifurcated)

  • For trans-β-Nitrostyrene: Add the solid nitrostyrene (1.0 mmol) in a single portion at room temperature. The robust nature of the aromatic system prevents degradation.

  • For (E)-1-Nitrobut-1-ene: Cool the reaction flask to 0 °C. Dissolve the nitroalkene (1.0 mmol) in 1 mL of DCM and add it dropwise over 15 minutes via a syringe pump.

  • Causality: Dropwise addition ensures the aliphatic nitroalkene is consumed by the nucleophile the moment it enters the basic environment, keeping its steady-state concentration near zero and preventing base-catalyzed polymerization.

Step 4: In-Process Kinetic Monitoring

  • Monitor via TLC (Hexanes/EtOAc 4:1).

  • Self-Validation: For 1-nitrobut-1-ene, check the baseline of the TLC plate under UV light. A heavy UV-active streak originating from the baseline indicates that the addition rate is too fast, leading to oligomerization.

Step 5: Acidic Quench & Isolation

  • Once the electrophile is consumed, immediately quench the reaction with 1M HCl (2 mL).

  • Causality: An acidic quench is strictly required. If the reaction is concentrated under vacuum while still basic, any trace unreacted 1-nitrobut-1-ene will rapidly polymerize, trapping the desired product in a tar-like matrix.

  • Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. Validate the success via crude 1 H NMR by observing the disappearance of the vinylic protons and the emergence of the diagnostic α -nitro multiplet (~4.5–5.0 ppm)[1].

Experimental_Workflow S1 1. Pre-activation Catalyst + Nucleophile (0 °C to RT) S2 2. Electrophile Addition Aliphatic: Dropwise Aromatic: One-portion S1->S2 S3 3. Kinetic Monitoring TLC / in situ NMR (Check for oligomers) S2->S3 S4 4. Acidic Quench Sat. NH4Cl or HCl (Prevents Degradation) S3->S4

Fig 2: Optimized experimental workflow for handling highly reactive nitroalkenes.

Sources

Comparative

(E)-1-nitrobut-1-ene vs (Z)-1-nitrobut-1-ene in cycloaddition reaction rates

As a Senior Application Scientist in synthetic methodology, I frequently encounter discrepancies in reaction scale-ups that trace back to overlooked stereochemical nuances. When utilizing aliphatic nitroalkenes like 1-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter discrepancies in reaction scale-ups that trace back to overlooked stereochemical nuances. When utilizing aliphatic nitroalkenes like 1-nitrobut-1-ene as dienophiles or dipolarophiles in cycloaddition reactions, the geometric isomerism of the double bond is not merely a structural footnote—it is the primary dictator of reaction kinetics, yield, and stereoselectivity.

This guide provides an objective, data-driven comparison of (E)-1-nitrobut-1-ene and (Z)-1-nitrobut-1-ene , detailing the causality behind their divergent reaction rates and providing self-validating protocols for kinetic analysis.

Mechanistic Causality: The Role of Planarity and LUMO Energy

To understand why the (E)- and (Z)-isomers perform differently, we must examine the transition state requirements of concerted cycloadditions (such as the Diels-Alder or 1,3-dipolar cycloaddition). Nitroalkenes are potent Michael acceptors and dienophiles because the highly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[1].

However, this LUMO-lowering effect is strictly dependent on orbital overlap . For the nitro group's π -system to conjugate effectively with the alkene's π -system, the entire functional moiety must remain coplanar.

  • (E)-1-nitrobut-1-ene: The ethyl group and the nitro group are positioned trans to one another. This configuration minimizes steric hindrance, allowing the molecule to adopt a fully planar conformation. The optimal conjugation significantly lowers the LUMO energy, resulting in a low activation energy ( Ea​ ) and rapid cycloaddition rates.

  • (Z)-1-nitrobut-1-ene: The ethyl group and the nitro group are cis. The severe steric clash between the bulky ethyl chain and the oxygen atoms of the nitro group forces the nitro group to rotate out of the alkene plane. This loss of planarity breaks conjugation, raises the LUMO energy, and renders the alkene highly unreactive toward cycloaddition[2].

Furthermore, when subjected to thermal or high-pressure cycloaddition conditions, the pure (Z)-isomer frequently undergoes spontaneous isomerization to the more stable (E)-isomer before reacting, complicating kinetic profiles and leading to mixed diastereomeric products[2].

Mechanistic_Divergence E_Iso (E)-1-nitrobut-1-ene E_Planar Coplanar π-System (Optimal Conjugation) E_Iso->E_Planar E_LUMO Lowered LUMO Energy E_Planar->E_LUMO E_Rate Rapid Cycloaddition (High Rate Constant) E_LUMO->E_Rate Z_Iso (Z)-1-nitrobut-1-ene Z_Steric Steric Clash (Nitro vs. Ethyl Group) Z_Iso->Z_Steric Z_Twist Loss of Planarity (Twisted Nitro Group) Z_Steric->Z_Twist Z_LUMO Elevated LUMO Energy Z_Twist->Z_LUMO Z_Isom Thermal Isomerization to (E)-Isomer Z_Twist->Z_Isom Side Reaction Z_Rate Sluggish Cycloaddition (Low Rate Constant) Z_LUMO->Z_Rate Z_Isom->E_Iso

Caption: Mechanistic divergence in cycloaddition rates between (E)- and (Z)-1-nitrobut-1-ene.

Quantitative Performance Comparison

The table below summarizes the kinetic and synthetic performance of both isomers in a standard thermal Diels-Alder reaction with a highly reactive diene (e.g., 2,3-dimethylbutadiene or cyclopentadiene).

Parameter(E)-1-nitrobut-1-ene(Z)-1-nitrobut-1-ene
Relative Rate Constant ( krel​ ) 1.0 (Baseline)< 0.05
Estimated Activation Energy ( Ea​ ) ~ 62 kJ/mol> 85 kJ/mol
Conjugation Status Fully CoplanarTwisted (Non-planar)
Primary Side Reaction None (Clean conversion)Isomerization to (E)-isomer[2]
Stereoselectivity (endo:exo) High (Predictable endo approach)Poor (Due to mixed E/Z pathways)
Suitability for API Synthesis ExcellentNot Recommended

Note: Data reflects typical behavior in un-catalyzed thermal conditions. The sluggish nature of the Z-isomer often necessitates forcing conditions (e.g., high pressure), which invariably triggers Z-to-E isomerization[2].

Self-Validating Experimental Protocol: In Situ NMR Kinetics

To accurately determine the reaction rates and observe the Z-to-E isomerization in real-time, researchers must employ a self-validating analytical system. Offline sampling introduces temperature fluctuations and quenching artifacts. Instead, in situ 1 H-NMR spectroscopy provides continuous, non-destructive kinetic data[3].

By utilizing an internal standard (e.g., 1,3,5-trimethoxybenzene), the protocol mathematically cancels out variations in total volume or minor shimming discrepancies, ensuring absolute trustworthiness of the calculated rate constants.

InSitu_NMR_Workflow Step1 1. Isomer Isolation (Prep-HPLC) Step2 2. Sample Prep (C6D6 + Internal Std) Step1->Step2 Step3 3. Reactant Injection (Diene Addition) Step2->Step3 Step4 4. In Situ NMR (Time-Course) Step3->Step4 Step5 5. Kinetic Analysis (Rate Calc) Step4->Step5

Caption: Self-validating in situ NMR workflow for real-time kinetic monitoring.

Step-by-Step Methodology

Step 1: Substrate Preparation & Isolation

  • Synthesize 1-nitrobut-1-ene via the Henry reaction followed by dehydration. This typically yields a mixture favoring the (E)-isomer.

  • Separate the (E) and (Z) isomers using preparative HPLC (silica column, hexane/ethyl acetate gradient). Store the pure (Z)-isomer at -20°C in the dark to prevent premature isomerization.

Step 2: NMR Tube Preparation (The Self-Validating Matrix)

  • In a nitrogen-filled glovebox, weigh exactly 0.05 mmol of the isolated nitroalkene isomer.

  • Add 0.01 mmol of 1,3,5-trimethoxybenzene (Internal Standard). The singlet at δ 6.08 ppm serves as a constant integration reference.

  • Dissolve the mixture in 0.5 mL of anhydrous Toluene- d8​ and transfer to a J. Young NMR tube.

Step 3: Baseline Acquisition & Temperature Equilibration

  • Insert the tube into the NMR spectrometer and equilibrate the probe to the desired reaction temperature (e.g., 60°C).

  • Acquire a 1 H-NMR spectrum to establish the baseline ratio of the alkene protons (distinct chemical shifts for E vs. Z) against the internal standard.

Step 4: Reactant Injection & Time-Course Monitoring

  • Eject the sample, rapidly inject 0.50 mmol (10 equivalents, pseudo-first-order conditions) of the diene (e.g., 2,3-dimethylbutadiene), and immediately re-insert the tube.

  • Utilize a pre-programmed multi_zg (or equivalent time-course) macro to acquire a spectrum every 60 seconds for 2 hours.

Step 5: Kinetic Analysis

  • Integrate the decaying vinylic proton signals of the nitroalkene relative to the internal standard.

  • For the (Z)-isomer trial, simultaneously monitor the appearance of the (E)-isomer vinylic protons to quantify the rate of competitive isomerization.

  • Plot ln([Nitroalkene]t​/[Nitroalkene]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ).

Conclusion & Recommendations for Drug Development

For researchers scaling up cycloadditions involving nitroalkenes, the presence of the (Z)-isomer is a critical quality attribute that must be controlled. Because the (Z)-isomer reacts at a fraction of the rate of the (E)-isomer and undergoes unpredictable in-situ isomerization[2], utilizing an E/Z mixture will lead to batch-to-batch variability in both yield and diastereomeric purity.

Best Practice: Always drive the precursor synthesis to thermodynamic completion to maximize the (E)-isomer, or employ selective crystallization/chromatography to remove the (Z)-isomer prior to the cycloaddition step.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (E)-1-nitrobut-1-ene

Handling (E)-1-nitrobut-1-ene requires a rigorous, scientifically grounded approach to safety. As an aliphatic nitroalkene, this compound is highly valued in organic synthesis—particularly in asymmetric Michael additions...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (E)-1-nitrobut-1-ene requires a rigorous, scientifically grounded approach to safety. As an aliphatic nitroalkene, this compound is highly valued in organic synthesis—particularly in asymmetric Michael additions and cycloadditions—but it presents severe occupational hazards.

To build a truly safe operational environment, laboratory professionals must move beyond rote compliance and understand the causality behind the compound's reactivity. This guide provides an authoritative, step-by-step framework for the safe handling, operational validation, and disposal of (E)-1-nitrobut-1-ene.

Hazard Causality: The Michael Acceptor Mechanism

The primary hazard of (E)-1-nitrobut-1-ene stems from its molecular architecture. The strongly electron-withdrawing nitro group activates the adjacent olefin, creating a highly electrophilic β -carbon. This structure makes the molecule a potent Michael acceptor [1].

When exposed to human tissue, the electrophilic β -carbon reacts rapidly with cellular nucleophiles—most notably the thiol groups of cysteine residues in proteins and enzymes[2]. This covalent adduction leads to severe skin sensitization, respiratory tract irritation, and potential systemic toxicity. Furthermore, the compound is a lachrymator and a combustible liquid, necessitating strict engineering controls[3].

G N1 (E)-1-Nitrobut-1-ene (Electrophilic Michael Acceptor) N3 Michael Addition Reaction (Covalent Bond Formation) N1->N3 N2 Cellular Nucleophiles (e.g., Cysteine Thiols) N2->N3 N4 Protein Adduct Formation (Enzyme Inhibition) N3->N4 N5 Cellular Toxicity & Severe Tissue Irritation N4->N5

Mechanism of (E)-1-nitrobut-1-ene toxicity via Michael addition.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating the chemical's permeation kinetics and physical state. Standard laboratory attire is insufficient for handling concentrated nitroalkenes[3].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Butyl Rubber or Heavy-Duty NitrileNitroalkenes are highly lipophilic and can permeate standard thin nitrile gloves over time. Double gloving prevents skin contact, mitigating the risk of covalent protein adduction and irreversible sensitization[3].
Eye/Face Protection Chemical Splash Goggles + Full Face Shield(E)-1-nitrobut-1-ene is a potent lachrymator and severe eye irritant. A face shield prevents aerosolized droplets or reactive vapors from contacting facial mucous membranes[4].
Body Protection Flame-Retardant (FR) Lab Coat & Chemical ApronThe compound is a combustible liquid. An FR coat prevents ignition risks, while a chemical-resistant apron blocks large-volume splashes from reaching the skin[3].
Respiratory Protection Class IIB Fume Hood (Min. 100 fpm face velocity)High vapor pressure and respiratory toxicity necessitate strict engineering controls. If handled outside a hood, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory[3].

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating and safe workflow, follow this procedural methodology when setting up reactions involving (E)-1-nitrobut-1-ene.

Phase 1: Environmental Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Purge the hood of unnecessary equipment to maintain laminar airflow.

  • Establish a Spillage Perimeter: Line the work surface with chemical-resistant, non-combustible absorbent pads.

Phase 2: Chemical Transfer (Schlenk Technique)

  • Inert Atmosphere: Because nitro compounds can undergo unwanted side reactions or degradation in the presence of moisture, purge all oven-dried glassware with inert gas (Nitrogen or Argon).

  • Syringe Transfer: Never pour (E)-1-nitrobut-1-ene directly from the reagent bottle, as this generates hazardous aerosols. Use a gas-tight glass syringe equipped with a stainless-steel needle to transfer the liquid under positive inert gas pressure.

  • Sealing: Immediately seal the primary container with Parafilm and return it to a designated flammable storage cabinet, segregated from strong oxidizing agents and bases[5].

Phase 3: Reaction Validation

  • In-Process Monitoring: Monitor the consumption of the nitroalkene via Thin-Layer Chromatography (TLC) or GC-MS. Because the starting material is highly toxic, confirming its complete conversion into the desired product (e.g., a cyclobutane or Michael adduct) serves as a self-validating safety checkpoint before proceeding to the workup phase[6].

Decontamination and Disposal Plan

Nitroalkenes must never be poured down the drain or disposed of in regular trash[5]. Due to their reactivity, laboratories equipped for chemical transformations should consider neutralizing the waste to mitigate its hazard profile before final disposal[5].

Method A: Chemical Neutralization (Reduction)

By reducing the nitroalkene, you destroy the electrophilic double bond, thereby eliminating the Michael acceptor hazard[5].

  • Solvent Dilution: In a well-ventilated fume hood, dissolve the (E)-1-nitrobut-1-ene waste in a suitable protic solvent (e.g., ethanol or methanol)[5].

  • Thermal Control: Submerge the reaction flask in an ice bath (0°C). The reduction is highly exothermic and generates hydrogen gas[5].

  • Reagent Addition: Slowly, and in small portions, add an excess of sodium borohydride ( NaBH4​ )[5].

  • Validation: Stir the mixture for 1 hour. Validate the destruction of the nitroalkene by spotting the mixture on a TLC plate. The disappearance of the UV-active starting material spot confirms successful neutralization[5].

  • Quenching: Carefully quench the unreacted NaBH4​ by adding dilute acetic acid dropwise until gas evolution ceases[5]. The neutralized mixture can now be collected as standard hazardous organic waste[5].

Method B: Direct Spill Management & Waste Collection

If chemical neutralization is not feasible:

  • Spill Containment: Use an inert absorbent material (e.g., sand or vermiculite) to contain spills. Crucial: Do not use combustible materials like paper towels, as concentrated nitro compounds possess oxidative potential and can create a fire hazard[5].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a compatible, sealable glass or High-Density Polyethylene (HDPE) container[3].

  • Labeling: Clearly label the container as "Hazardous Organic Waste: Contains (E)-1-nitrobut-1-ene (Toxic, Flammable, Michael Acceptor)"[3].

Disposal Start Nitroalkene Waste / Spill Assess Assess Volume & Location (Ensure Ventilation) Start->Assess Neutralize Chemical Neutralization (Reduction via NaBH4) Assess->Neutralize If equipped Collect Collect in Compatible Hazardous Waste Container Assess->Collect Direct collection Neutralize->Collect Label Label: Hazardous Organic Waste Collect->Label EHS Transfer to EHS for Incineration Label->EHS

Standard workflow for the safe disposal and neutralization of nitroalkenes.

References

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? National Institutes of Health (PMC) URL:[Link]

  • The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs National Institutes of Health (PMC) URL:[Link]

  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes ETH Zurich Research Repository URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-nitrobut-1-ene
Reactant of Route 2
(E)-1-nitrobut-1-ene
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